molecular formula C6H12O2 B1663926 2,4-Dimethyl-1,3-dioxane CAS No. 766-20-1

2,4-Dimethyl-1,3-dioxane

Cat. No. B1663926
CAS RN: 766-20-1
M. Wt: 116.16 g/mol
InChI Key: VREPYGYMOSZTKJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,3-dioxane is a chemical compound with the empirical formula C6H12O2 . It is related to 1,3-dioxolane by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .


Synthesis Analysis

The synthesis of dioxolanes can be achieved by acetalization of aldehydes and ketalization of ketones with ethylene glycol . For instance, the acetalization reactions of isobutyraldehyde with 2,2,4-trimethyl-1,3-pentanediol (TMPD) were carried out for the synthesis of 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-1,3-dioxane can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H12O2/c1-5-3-4-7-6 (2)8-5/h5-6H,3-4H2,1-2H3 .


Chemical Reactions Analysis

Dioxolanes undergo various chemical reactions. For example, 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane, which is readily prepared from biacetyl, serves as a stable precursor to 2,3-dimethylene-1,4-dioxane. This compound undergoes a [4+2] cycloaddition reaction with dienophiles to give functionalized cyclohexene derivatives .


Physical And Chemical Properties Analysis

2,4-Dimethyl-1,3-dioxane is a colorless to almost colorless clear liquid . It has a molecular weight of 116.1583 .

Scientific Research Applications

1. Synthesis of 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane

  • Summary of Application: The compound is used in the acetalization reactions of isobutyraldehyde with 2,2,4-trimethyl-1,3-pentanediol (TMPD) for the synthesis of 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane .
  • Methods of Application: The reactions were carried out under mild reaction conditions using four water-stable Brønsted-acidic task-specific ionic liquids as environmentally benign catalysts .
  • Results or Outcomes: The process is highly effective and very selective. The —COOH functionalized Brønsted acidic ionic liquid with the two acid sites exhibited the most excellent catalytic performance under mild reaction conditions .

2. Solvent in the Synthesis of Dioxazocines and Dioxazonines

  • Summary of Application: 1,3-Dioxane has been employed as a solvent in the synthesis of 8- and 9-membered dioxazocines and dioxazonines .

3. Production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane and 5-hydroxy-2,2-dimethyl-1,3-dioxane

  • Summary of Application: The compound is used in the production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane and 5-hydroxy-2,2-dimethyl-1,3-dioxane .
  • Methods of Application: The process involves the use of acid functionalised activated carbon derived from corncob .
  • Results or Outcomes: The process resulted in a glycerol conversion, i.e., 80.3% under the actual laboratory experiment .

4. Multiple C-C Bond Formations

  • Summary of Application: Meldrum’s acid is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (pKa 4.83) and steric rigidity .
  • Methods of Application: Knoevenagel condensation reaction between aldehydes and Meldrum’s acid are accelerated in ionic liquids .

5. Reactivity with Molybdenum Pentachloride

  • Summary of Application: The reactivity of molybdenum pentachloride with 1,3-dioxane has been investigated .
  • Methods of Application: The reaction was carried out at room temperature in a non-coordinating solvent (dichloromethane) .

6. Precursor to 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane

  • Summary of Application: 2,4-Dimethyl-1,3-dioxane can be used as a precursor to 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane .

Safety And Hazards

2,4-Dimethyl-1,3-dioxane is highly flammable and causes serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2,4-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-3-4-7-6(2)8-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREPYGYMOSZTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870769
Record name 2,4-Dimethyl-1,3-dioxane
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-1,3-dioxane

CAS RN

766-20-1, 15042-59-8
Record name 2,4-Dimethyl-1,3-dioxane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane, 2,4-dimethyl-
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Record name cis-2,4-Dimethyl-1,3-dioxane
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Record name 2,4-Dimethyl-m-dioxane
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Record name 2,4-Dimethyl-1,3-dioxane
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Record name 2,4-dimethyl-1,3-dioxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
SD Rychnovsky, AJ Buckmelter… - The Journal of …, 1999 - ACS Publications
Configurationally defined α-alkoxylithium reagents were prepared by reductive lithiation of 4-(phenylthio)-1,3-dioxanes. A new and more general synthesis of 4-(phenylthio)-1,3-…
Number of citations: 71 pubs.acs.org
K Pihlaja, J Heikkilä - Acta Chem. Scand, 1967 - actachemscand.org
The standard heats of formation of 1, 3-dioxane and several of its methyl derivatives were evaluated from the heats of combustion at 25CC measured in a bomb calorimeter. The group …
Number of citations: 32 actachemscand.org
OY Valiakhmetova, VV Kuznetsov - Russian Journal of General Chemistry, 2008 - Springer
Using nonempirical quantum-chemical approximations RHF//STO-3G, 3-21G, 6-31G(d) and MP2//6-31G(d,p) a conformation isomerism of 2,4-dimethyl-1,3,2-dioxaborinane and its …
Number of citations: 1 link.springer.com
K Pihlaja, S Luoma, T Olson, T Norin - Acta Chem. Scand, 1968 - actachemscand.org
Heats of formation, AHf (liq.)> of four methyl-substituted 1, 3-dioxanes were determined by measuring their heats of combustion, JHC (liq.), at 25.0 CC. The group increments of methyl …
Number of citations: 65 actachemscand.org
W Paulus - Microbicides for the Protection of Materials: A …, 1993 - Springer
Apparently Dimethoxane is effective against bacteria, yeasts and fungi. As a preservative for functional fluids, such as detergent solutions, emulsions, water based paints, metal working …
Number of citations: 0 link.springer.com
EL Eliel, SMC Knoeber - Journal of the American Chemical …, 1968 - ACS Publications
A series of conformationally biased 2-, 4-, and 5-alkyl-l, 3-dioxanes has been studied through acid-catalyzed equilibration of diastereoisomers and by nuclear magnetic resonance …
Number of citations: 386 pubs.acs.org
AS Atavin, BA Trofimov, GI Kagan, SE Orlova… - Chemistry of …, 1967 - Springer
The reaction of 2, 4-dimethyl-1, 3-dioxolane with acetyl chloride in the presence of ZnCl 2 catalyst gives only one of two expected chloropropylacetates (the 2-chloropropylacetate), …
Number of citations: 3 link.springer.com
AS Atavin, BA Trofimov, SE Korostova… - Bulletin of the Academy …, 1969 - Springer
Conclusions 2,4-Dimethyl-1,3-dioxane having a conformation of a “chair” with a cis-equatorial arrangement of substituents, under-goes cleavage by ethylmagnesium bromide at the C 2 …
Number of citations: 3 link.springer.com
VV Zorin, SS Zlotskii, DL Rakhmankulov - ZHURNAL …, 1976 - hero.epa.gov
Number of citations: 1 hero.epa.gov
DL Rakhamankulov, DL Rakhamankulov… - 1978 - hero.epa.gov
Number of citations: 0 hero.epa.gov

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